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Desthiobiotin

affinity chromatography streptavidin-biotin interaction reversible protein capture

Desthiobiotin (CAS 636-20-4) is a monocyclic, sulfur-free analog of biotin that retains the ureido ring essential for recognition by avidin, streptavidin, and other biotin-binding proteins. Unlike biotin, which forms a nearly irreversible complex with streptavidin (Kd ≈ 10⁻¹⁵ M), desthiobiotin exhibits a Kd of approximately 10⁻¹¹ M—a roughly 10,000-fold lower affinity that preserves high binding specificity while enabling facile, non-denaturing competitive elution with free biotin under physiological conditions.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 636-20-4
Cat. No. B1147357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin
CAS636-20-4
Synonyms(4R,5S)-rel-5-Methyl-2-oxo-4-imidazolidinehexanoic Acid;  cis-5-Methyl-2-oxo-4-_x000B_imidazolidinehexanoic Acid;  cis-(±)-5-Methyl-2-oxo-4-imidazolidinehexanoic Acid;  (±)-Desthiobiotin;  (±)-Dethiobiotin;  NSC 203773;  dl-Desthiobiotin;  dl-Dethiobiotin; 
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)O
InChIInChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
InChIKeyAUTOLBMXDDTRRT-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Desthiobiotin (CAS 636-20-4) Procurement Guide: Why This Sulfur-Free Biotin Analog Outperforms Closest Alternatives in Reversible Affinity Applications


Desthiobiotin (CAS 636-20-4) is a monocyclic, sulfur-free analog of biotin that retains the ureido ring essential for recognition by avidin, streptavidin, and other biotin-binding proteins [1]. Unlike biotin, which forms a nearly irreversible complex with streptavidin (Kd ≈ 10⁻¹⁵ M), desthiobiotin exhibits a Kd of approximately 10⁻¹¹ M—a roughly 10,000-fold lower affinity that preserves high binding specificity while enabling facile, non-denaturing competitive elution with free biotin under physiological conditions [1]. This compound, also referred to as dethiobiotin, serves a dual role as both a key biosynthetic precursor to biotin in microorganisms and as a uniquely positioned tool for reversible protein labeling, affinity purification, and multilabel assay construction [2].

Why Biotin, 2-Iminobiotin, or Diaminobiotin Cannot Simply Replace Desthiobiotin (CAS 636-20-4) in Reversible Affinity Workflows


In-class biotin analogs are not interchangeable because their binding properties occupy distinct, non-overlapping functional windows. Native biotin binds streptavidin with femtomolar affinity (Kd ≈ 10⁻¹⁵ M), requiring harsh denaturing conditions—8 M guanidine-HCl at pH 1.5 or boiling in SDS buffer—for dissociation [1]. This irreversibility precludes native protein recovery in affinity purification. At the opposite extreme, 2-iminobiotin exhibits 10⁷-fold weaker binding than biotin (Ka ≈ 10⁸ M⁻¹ for avidin) with strong pH dependence, dissociating below pH ~4, which compromises binding stability at physiological pH [2]. Diaminobiotin binds even more weakly (Ka ≈ 2.7 × 10⁴ M⁻¹ to engineered streptavidin) [3], rendering it unsuitable for most capture applications. Desthiobiotin uniquely occupies a Goldilocks affinity zone: tight enough for efficient capture (Kd ≈ 10⁻¹¹ M), yet fully reversible under mild, native conditions via competitive displacement by excess free biotin, without pH manipulation [1][2].

Head-to-Head Quantitative Evidence: Desthiobiotin (CAS 636-20-4) vs. Biotin, 2-Iminobiotin, and Diaminobiotin


Streptavidin Binding Affinity: Desthiobiotin Delivers 10,000-Fold Weaker Kd Than Biotin, Enabling Reversible Capture Without Denaturation

Desthiobiotin binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, compared to biotin's Kd of approximately 10⁻¹⁵ M—a 10,000-fold difference measured under equivalent binding conditions [1]. Despite this lower affinity, desthiobiotin retains nearly equal binding specificity to streptavidin as biotin [1]. In contrast, 2-iminobiotin exhibits an association constant (Ka) of only 10⁸ M⁻¹ for avidin (equivalent to Kd ≈ 10⁻⁸ M), approximately 1,000-fold weaker than desthiobiotin and 10⁷-fold weaker than biotin, with binding that is additionally pH-dependent—full binding only above pH 9 and dissociation below pH 4 [2]. Diaminobiotin binds even more poorly, with reported Ka values as low as 2.7 × 10⁴ M⁻¹ to engineered streptavidin mutants [3].

affinity chromatography streptavidin-biotin interaction reversible protein capture

Protein Elution Conditions: Desthiobiotin-Labeled Proteins Are Released with Excess Biotin Under Physiological Buffer, Whereas Biotin-Labeled Proteins Require Denaturants

Proteins labeled with desthiobiotin can be quantitatively eluted from streptavidin affinity resins using competitive displacement with free biotin in standard physiological buffers, preserving native protein conformation and activity [1]. By contrast, biotin-labeled proteins require harsh denaturing conditions for dissociation: 8 M guanidine-HCl at pH 1.5, or boiling in reducing SDS-PAGE sample buffer [2]. These denaturing regimens irreversibly destroy protein tertiary structure, precluding functional recovery and often causing streptavidin subunit leaching that reduces resin reuse capacity [2]. Desthiobiotin thus enables gentle, repeated probing of the same sample with fluorescent streptavidin conjugates followed by enzyme-based detection [1].

native protein purification affinity tag elution streptavidin chromatography

SMVT Transporter Recognition: Desthiobiotin Competitively Inhibits Biotin Uptake, Whereas 2-Iminobiotin and Diaminobiotin Are Very Weak Inhibitors

In a direct in vitro/in situ comparison at the blood-brain barrier, desthiobiotin significantly inhibited sodium-dependent biotin uptake via the SMVT transporter, whereas 2-iminobiotin and diaminobiotin were classified as very weak inhibitors [1]. Quantitatively, in human intestinal brush-border membrane vesicles, 50 µM desthiobiotin reduced 5 µM biotin uptake from 9.80 ± 0.60 to 4.88 ± 0.14 pmol·mg protein⁻¹·20 s⁻¹ [2]. In Caco-2 cells, 50 µM desthiobiotin reduced 4 nM [³H]biotin transport from 1.69 ± 0.04 to 0.73 ± 0.02 pmol·mg protein⁻¹·3 min⁻¹ [2]. This demonstrates that desthiobiotin retains the carboxylic acid moiety critical for SMVT recognition, which is compromised in 2-iminobiotin (guanidino modification) and diaminobiotin [1][2].

sodium-dependent multivitamin transporter biotin transport cellular uptake competition

Crystal Structure Divergence: Lack of Sulfur in Desthiobiotin Produces a Nonplanar Ureido Ring and Trans Side-Chain Conformation, Distinct from Biotin

X-ray crystal structure determination of d,l-dethiobiotin (refined to R = 0.055, monoclinic, space group P2₁/a) reveals that the absence of the tetrahydrothiophene sulfur atom leads to a markedly nonplanar 2-imidazolidone (ureido) ring [1]. The ureido C=O bond length is 1.244(4) Å, and the two C–N bonds are nearly equal at 1.346(4) and 1.347(4) Å; the ureido oxygen accepts a strong intermolecular hydrogen bond (O···O distance 2.633 Å) [1]. Critically, the caproic acid side chain adopts a trans planar zig-zag conformation in desthiobiotin, in contrast to the twisted side-chain conformation found in biotin, which is stabilized by the sulfur atom's transannular interaction [1]. These conformational differences in the ligand itself, prior to protein binding, partially explain desthiobiotin's reduced affinity, as the binding pocket of streptavidin is pre-organized for biotin's twisted conformation.

X-ray crystallography ureido ring conformation biotin stereochemistry

Strep-Tactin Affinity Purification: Desthiobiotin Elution at 2.5 mM vs. Biotin Elution at 50 mM for Strep-Tactin XT—Quantified Elution Efficiency Difference

In the widely adopted Strep-tag/Strep-Tactin affinity purification system, desthiobiotin at 2.5 mM serves as the standard competitive eluent for eluting Strep-tag II and Twin-Strep-tag fusion proteins from Strep-Tactin resin under physiological buffer conditions (100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0) . For the higher-affinity Strep-Tactin XT variant, desthiobiotin at 2.5 mM is insufficient for effective elution; instead, 50 mM biotin is required—a 20-fold higher concentration of a more costly reagent [1]. This quantitative difference directly impacts procurement decisions: laboratories using standard Strep-Tactin can use desthiobiotin as an economical, low-concentration eluent, while those requiring Strep-Tactin XT resin must budget for 50 mM biotin stocks.

Strep-tag purification Twin-Strep-tag Strep-Tactin chromatography

Orthogonal Multilabel Detection: Desthiobiotin Enables Sequential, Differential Target Labeling with Common Streptavidin Reagents When Paired with Biotin

The differential elution behavior of desthiobiotin vs. biotin enables a unique orthogonal labeling strategy not achievable with biotin alone. In multilabel assay formats, sequential detection of two distinct targets is accomplished by labeling one target with desthiobiotin and the second with biotin; a single streptavidin-fluorophore conjugate can be used for the first detection, gently stripped from the desthiobiotinylated target with buffered free biotin, and then a second streptavidin conjugate with a different fluorophore applied for detection of the biotinylated target [1][2]. This approach is explicitly enabled in patent US 8,835,125, which teaches compositions and methods for selective labeling of different biotinylated targets within multicolor or multilabel assays using biotin with desthiobiotin or orthogonal protecting schemes [2]. A recent extension of this principle demonstrated spatiotemporal material functionalization in 3D hydrogels via competitive supramolecular complexation: in situ exchange of desthiobiotin by biotin enabled formation of long-range, contra-directional biochemical gradients [3].

multiplexed assay orthogonal labeling multicolor detection

Validated Application Scenarios for Desthiobiotin (CAS 636-20-4) Stemming Directly from Differential Evidence


Native Protein Affinity Purification with Functional Recovery on Streptavidin Resins

In workflows requiring purification of biotinylated or Strep-tag fusion proteins with retention of enzymatic activity, structural integrity, or binding competence, desthiobiotin-based elution at 2.5 mM in physiological buffer is the only approach that avoids denaturation. As demonstrated by Hirsch et al. [1], desthiobiotinylated proteins are quantitatively released from streptavidin by competitive displacement with free biotin, whereas biotinylated proteins require 8 M guanidine-HCl at pH 1.5 or boiling in SDS [2]. For Strep-tag II/Twin-Strep-tag systems, 2.5 mM desthiobiotin achieves complete elution from Strep-Tactin resin under native conditions, enabling immediate downstream biochemical or structural analysis .

Repeated Sequential Probing for Multiplexed Cell Imaging and Antigen Detection

Desthiobiotin's reversible streptavidin binding enables a unique cyclic immunofluorescence workflow: a desthiobiotin-labeled primary detection reagent is bound by a fluorescent streptavidin conjugate, imaged, then gently stripped with buffered free biotin, allowing a second streptavidin-fluorophore conjugate to detect a different target [1]. This orthogonal desthiobiotin/biotin pairing doubles the multiplexing capacity of existing streptavidin-based detection systems without requiring separate affinity pairs, as taught in US Patent 8,835,125 [2].

SMVT-Mediated Cellular Uptake Studies and Intracellular Delivery Vector Design

Desthiobiotin is the only reversible biotin analog that retains significant competitive inhibition of the sodium-dependent multivitamin transporter (SMVT), achieving ~50–57% reduction in biotin uptake at 50 µM in intestinal and Caco-2 cell models [1]. In contrast, 2-iminobiotin and diaminobiotin are very weak SMVT inhibitors [2]. This makes desthiobiotin the tool of choice for studying SMVT transport kinetics, for designing SMVT-targeted prodrugs that require intracellular release, and for competition-based validation of biotin transport in novel cell or tissue models.

Spatiotemporal Biomaterial Functionalization via Programmable Supramolecular Exchange

The ~10,000-fold affinity difference between desthiobiotin and biotin for streptavidin enables precision biomaterial engineering via competitive ligand exchange. As demonstrated by Nair and Wegner [1], desthiobiotin-modified hydrogels can be sequentially functionalized by applying neutravidin, then exchanging desthiobiotin with biotin-conjugated biomolecules to generate long-range, contra-directional biochemical gradients within complex-shaped 3D constructs. This spatiotemporal control is uniquely achievable with the desthiobiotin/biotin affinity differential and cannot be replicated with single-affinity immobilization strategies.

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